N-ethyl-N-(3-sulfobenzyl)sulfanilic acid

Catalog No.
S898558
CAS No.
5363-53-1
M.F
C15H17NO6S2
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-N-(3-sulfobenzyl)sulfanilic acid

CAS Number

5363-53-1

Product Name

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid

IUPAC Name

3-[(N-ethyl-4-sulfoanilino)methyl]benzenesulfonic acid

Molecular Formula

C15H17NO6S2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C15H17NO6S2/c1-2-16(13-6-8-14(9-7-13)23(17,18)19)11-12-4-3-5-15(10-12)24(20,21)22/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22)

InChI Key

AYCUIMULGJGRRZ-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)S(=O)(=O)O

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)S(=O)(=O)O
  • Reference Standard: N-Et-BSA is commercially available from several suppliers as a high-purity reference standard [, ]. These standards are crucial for researchers performing analyses of samples suspected to contain N-Et-BSA or similar compounds. By comparing the properties (e.g., mass spectrometry data) of an unknown sample to those of the standard, researchers can confirm the identity of the unknown compound [].

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is an organic compound with the chemical formula C15H17NO6S2C_{15}H_{17}N_{O_6}S_2. This compound is characterized by the presence of a sulfonic acid group and is known for its role as an impurity in various dye formulations, particularly in the synthesis of Brilliant Blue FCF, a commonly used food dye. Historically, it has been referred to as N-ethyl-N-(3-sulfobenzyl)sulfanilic acid (ESBSA) and is notable for its structural complexity, featuring both sulfonic and amino functional groups that contribute to its chemical reactivity and biological activity .

Typical of sulfonic acids and amines. These include:

  • Sulfonation: The introduction of additional sulfonic acid groups can occur under strong acidic conditions.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of derivatives with different functional groups.
  • Oxidation: This compound can be oxidized to yield various by-products, particularly during the leuco base oxidation process in dye manufacturing .

The biological activity of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid has been linked to its potential effects on human health and environmental safety. As an impurity in food dyes, it raises concerns regarding toxicity and carcinogenicity. Studies have shown that compounds similar to N-ethyl-N-(3-sulfobenzyl)sulfanilic acid may exhibit mutagenic properties, necessitating careful regulation and monitoring in food products .

The synthesis of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid typically involves the following steps:

  • Starting Material: N-ethyl-N-benzylaniline is used as the starting material.
  • Sulfonation Reaction: The reaction is conducted by adding 20% to 30% fuming sulfuric acid to the starting material at temperatures between 72 °C and 78 °C. The weight ratio of N-ethyl-N-benzylaniline to sulfur trioxide in the fuming sulfuric acid is maintained between 1:0.36 and 1:0.45.
  • Cooling and Dilution: After the sulfonation reaction, the mixture is cooled to room temperature and diluted with water until a specific concentration of sulfuric acid is achieved.
  • Isolation: The product is then separated through centrifugation, washed, and dried to yield N-ethyl-N-(3-sulfobenzyl)sulfanilic acid with high purity .

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid has several applications, primarily in:

  • Dye Industry: It serves as an intermediate in the production of synthetic dyes, particularly Brilliant Blue FCF.
  • Analytical Chemistry: Used as a reagent in various chemical analyses due to its reactivity with different substrates.
  • Research: Investigated for its potential applications in pharmaceuticals and biochemistry due to its unique structure .

Interaction studies involving N-ethyl-N-(3-sulfobenzyl)sulfanilic acid focus on its behavior in biological systems and its interactions with other compounds. Research indicates that this compound may interact with cellular components, potentially leading to oxidative stress or other biochemical effects. Its role as an impurity in food dyes also necessitates studies on its interactions with other dietary components and their cumulative effects on health .

Several compounds share structural similarities with N-ethyl-N-(3-sulfobenzyl)sulfanilic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Ethyl-N-(4-sulfophenyl)anilineSimilar amine structure; differs by sulfonic positionMay exhibit different biological activities
2-, 3-, and 4-formylbenzenesulfonic acidsContains formyl groups instead of amino groupsVarying reactivity profiles based on functional groups
Brilliant Blue FCFContains multiple sulfonic groupsWidely used as a food colorant

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is unique due to its specific positioning of functional groups, which influences its chemical reactivity and potential biological effects compared to these similar compounds .

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid presents as a solid crystalline material under standard conditions [1] [2]. The compound typically appears as an off-white to light yellow powder or solid, with the disodium salt form exhibiting a pale yellow to white solid appearance [1] [2] [3]. The material is odorless and maintains its solid state at room temperature [1]. The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere, necessitating careful storage in dry conditions [2] [3].

The free acid form has a molecular weight of 371.43 g/mol, while the commonly encountered disodium salt form has a molecular weight of 415.39 g/mol [4] [5] [6] [7]. The compound's CAS registry number is 5363-53-1, which applies to both the free acid and salt forms [4] [5] [6] [7].

PropertyValueForm
Physical StateSolidBoth forms
AppearanceOff-white to light yellow powderFree acid
AppearancePale yellow to white solidDisodium salt
OdorOdorlessBoth forms
HygroscopicityHygroscopicBoth forms
Molecular Weight371.43 g/molFree acid
Molecular Weight415.39 g/molDisodium salt

Solubility profile in various solvents

The solubility characteristics of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid demonstrate typical behavior for a compound containing multiple sulfonic acid groups. The compound exhibits excellent water solubility due to its ionic character and the presence of two sulfonic acid groups that enhance hydrophilic interactions [1].

In polar aprotic solvents, the compound shows slight solubility in dimethyl sulfoxide (DMSO) and slight solubility in methanol [1] [2] [3]. The compound demonstrates good solubility in glycerol and propylene glycol, both of which are polar protic solvents with hydrogen bonding capabilities [1]. However, it exhibits very limited solubility in ethanol, despite ethanol being a polar protic solvent [1].

SolventSolubilityMechanism
WaterHighly solubleIonic interactions and hydrogen bonding
DMSOSlightly solublePolar aprotic interactions
MethanolSlightly solubleHydrogen bonding
GlycerolSolubleMultiple hydrogen bonding sites
Propylene GlycolSolubleHydrogen bonding
EthanolVery slightly solubleLimited hydrogen bonding

The high water solubility is attributed to the strong ionic character of the sulfonic acid groups, which form strong electrostatic interactions with water molecules [1] [8]. The estimated density of 1.5 ± 0.1 g/cm³ further supports the compact, ionic nature of the compound [5].

Spectroscopic properties

UV-Visible absorption characteristics

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid exhibits characteristic UV-visible absorption properties that are pH-dependent [9]. The compound contains aromatic ring systems that contribute to its electronic absorption spectrum. The absorption maximum varies with pH due to the ionization state of the functional groups, particularly the sulfonic acid moieties and the tertiary amine nitrogen [9].

The compound's spectroscopic behavior is influenced by its conjugated aromatic system, which includes two benzene rings connected through the ethyl-amino linkage. This extended conjugation contributes to absorption in the ultraviolet region, with potential extension into the visible range depending on the specific electronic environment [9].

Infrared spectral features

The infrared spectrum of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid displays several characteristic absorption bands that confirm the presence of key functional groups [10] [11] [12]:

Functional GroupWavenumber Range (cm⁻¹)Assignment
Sulfonic acid S=O stretch1150-1350Asymmetric and symmetric S=O vibrations
Sulfonic acid S-O stretch1000-1200S-O stretching vibrations
N-H stretch3200-3500Primary amine N-H stretching
Aromatic C-H stretch3000-3100Aromatic C-H stretching
Aliphatic C-H stretch2800-3000Alkyl C-H stretching

The strong absorption bands in the 1150-1350 cm⁻¹ region are particularly diagnostic for sulfonic acid groups, appearing as intense peaks due to the highly polar S=O bonds [10] [11] [12]. The S-O stretching vibrations in the 1000-1200 cm⁻¹ range provide additional confirmation of the sulfonic acid functionality [10] [11] [12].

NMR spectral analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-ethyl-N-(3-sulfobenzyl)sulfanilic acid [3] [13]:

¹H NMR (DMSO-d₆):

  • Aromatic protons: 6.5-8.0 ppm region, showing characteristic patterns for substituted benzene rings
  • Aliphatic protons: 1-4 ppm region, including the ethyl group and methylene bridge protons [3] [13]

¹³C NMR:

  • Aromatic carbons: 110-160 ppm region, typical for aromatic carbon environments
  • Aliphatic carbons: 10-50 ppm region, corresponding to the ethyl and methylene bridge carbons [3]

The elemental analysis confirms the molecular composition with C: 40.29%, H: 4.12%, N: 3.01% for the disodium salt form [3].

Thermal stability and degradation patterns

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid demonstrates good thermal stability under normal conditions [2]. The disodium salt form exhibits a melting point greater than 234°C, indicating substantial thermal stability [2]. However, like many organic sulfonic acids, the compound will decompose at elevated temperatures rather than exhibiting a clean melting point [14] [15].

PropertyValueNotes
Melting Point>234°CDisodium salt form
DecompositionElevated temperaturesSimilar to sulfanilic acid behavior
Storage StabilityExcellentWhen stored properly
Recommended Storage-4°C to -20°CPrevents degradation

The compound is stable under normal processing conditions and does not undergo significant degradation during typical handling procedures [2]. However, it requires protection from light during storage to maintain photostability [2]. Long-term storage should be conducted at -4°C for short-term storage (1-2 weeks) or -20°C for extended storage (1-2 years) [5] [2].

Acid-base behavior and pH-dependent properties

The acid-base behavior of N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is dominated by the presence of two sulfonic acid groups, which are among the strongest organic acids [8] [16] [17]. These sulfonic acid moieties have pKa values in the range of -2 to 0, meaning they are essentially completely ionized in aqueous solution across the entire physiological pH range [8] [16] [17].

Functional GrouppKa RangeIonization Behavior
Sulfonic acid groups (2)-2 to 0Fully ionized in water
Tertiary amine~4-5Weakly basic, protonated only under very acidic conditions

The compound contains a tertiary amine functionality that exhibits weak basic character with a pKa around 4-5 [8] [18]. However, under normal aqueous conditions, this amine remains largely unprotonated due to the overwhelming anionic character imparted by the sulfonic acid groups [8] [18].

The overall behavior of the compound is that of a strong polyprotic acid that exists predominantly as a polyanion in aqueous solution [8] [19]. This ionic character contributes significantly to its high water solubility and explains its behavior as a zwitterionic compound at physiological pH [8] [19].

XLogP3

1.4

UNII

K5IM577XEN

Dates

Last modified: 08-16-2023

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